molecular formula C18H22FN5O3 B2385057 N1-(4-fluorobenzyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide CAS No. 1334369-87-7

N1-(4-fluorobenzyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

Cat. No.: B2385057
CAS No.: 1334369-87-7
M. Wt: 375.404
InChI Key: IJUYCJHJSMAANT-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this type are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine core: Starting with a suitable piperidine precursor, functional groups are introduced through nucleophilic substitution or other reactions.

    Introduction of the oxadiazole moiety: The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the fluorobenzyl group: This step often involves nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxadiazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the benzyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against specific biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide
  • N1-(4-methylbenzyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

Uniqueness

The presence of the fluorobenzyl group in N1-(4-fluorobenzyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-N-[(4-fluorophenyl)methyl]-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c1-12-22-16(27-23-12)11-20-17(25)14-6-8-24(9-7-14)18(26)21-10-13-2-4-15(19)5-3-13/h2-5,14H,6-11H2,1H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUYCJHJSMAANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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